molecular formula C24H18N2O8S B2924274 ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 321522-15-0

ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Cat. No.: B2924274
CAS No.: 321522-15-0
M. Wt: 494.47
InChI Key: BXMQOBALVZAYKB-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex diketopyrrolopyrrole (DPP) derivative characterized by a fused pyrrolo[3,4-c]pyrrole core functionalized with a 1,3-dioxo-indenyliden moiety and a methoxycarbonyl-substituted thienyl group. This compound belongs to a class of asymmetrical DPP derivatives, which are notable for their optoelectronic properties and applications in organic semiconductors .

Properties

IUPAC Name

ethyl 3-(1-hydroxy-3-oxoinden-2-yl)-5-(2-methoxycarbonylthiophen-3-yl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O8S/c1-3-34-23(31)17-14-13(16(25-17)15-18(27)10-6-4-5-7-11(10)19(15)28)21(29)26(22(14)30)12-8-9-35-20(12)24(32)33-2/h4-9,13-14,17,27H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDQKJGOJBOTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C(C(=N1)C3=C(C4=CC=CC=C4C3=O)O)C(=O)N(C2=O)C5=C(SC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate (CAS No. 321522-15-0) is a complex organic compound with potential biological activity. This article reviews its chemical properties, synthesis, and biological implications based on diverse research findings.

  • Molecular Formula : C24H18N2O8S
  • Molecular Weight : 494.47 g/mol
  • Structure : The compound features a pyrrolo[3,4-c]pyrrole core with various functional groups including dioxo and thienyl moieties.

Synthesis

The synthesis of this compound typically involves the condensation of specific precursors under controlled conditions. For example, the reaction between 2-acetylindan-1,3-dione and thiosemicarbazide leads to the formation of derivatives that exhibit significant biological activities. The process often requires solvents like ethanol and may involve refluxing with glacial acetic acid to facilitate the reaction .

Antioxidant Properties

Research indicates that compounds similar to ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden) demonstrate strong antioxidant activity. This is primarily due to their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Anticancer Activity

Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, they may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .

Antimicrobial Effects

The compound has also been tested for antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, likely due to its ability to disrupt cellular membranes or interfere with metabolic processes .

Case Studies

  • Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels when treated with these compounds, suggesting potential applications in preventing oxidative damage in cells .
  • Case Study on Anticancer Effects : In vitro studies involving human breast cancer cell lines demonstrated that treatment with ethyl derivatives resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related diketopyrrolopyrrole (DPP) and heterocyclic derivatives, focusing on synthesis, physicochemical properties, and substituent effects.

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Pyrrolo[3,4-c]pyrrole 1,3-Dioxo-indenyliden, methoxycarbonyl thienyl C=O (ester, dione), thienyl
A-ID () Pyrrolo[3,4-c]pyrrole 1,3-Dioxo-indenyliden, thienyl C=O (dione), thienyl
A-IDM () Pyrrolo[3,4-c]pyrrole 1,3-Dioxo-indenyliden, malononitrile C=O (dione), CN (nitrile)
Compound in Tetrahydropyrimidine Nitrophenyl, pyrazolyl C=O, CN, NO2, C=S
Ethyl 5-(3-aminophenyl)-... () Pyrrole Aminophenyl, cyano CN, ester, NH2

Key Observations:

  • The target compound shares the DPP core with A-ID and A-IDM (), but its methoxycarbonyl-thienyl substituent distinguishes it from A-ID (unsubstituted thienyl) and A-IDM (malononitrile). The electron-withdrawing methoxycarbonyl group may enhance solubility and tune electronic properties compared to simpler thienyl or nitrile substituents .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Solubility (Qualitative)
Target Compound Not Reported Not Reported Likely moderate in polar aprotic solvents
A-ID () 195 81 Improved solubility in chloroform
A-IDM () 212 82 Moderate (enhanced by nitrile groups)
Compound in 190.9 79 Low (due to nitro and thiocarbonyl)

Key Observations:

  • The target compound’s solubility is expected to surpass that of A-ID due to the methoxycarbonyl group’s polarity but may lag behind A-IDM, where nitrile groups improve compatibility with organic solvents .
  • Higher melting points in A-ID and A-IDM (195–212°C) suggest greater crystallinity compared to the tetrahydropyrimidine derivative (190.9°C), likely due to stronger π-π stacking in DPP cores .

Research Findings and Gaps

  • Solubility-Balance Trade-off : highlights that asymmetrical DPP derivatives achieve improved solubility without sacrificing thermal stability, a trait likely shared by the target compound due to its polar substituents .
  • Bioactivity Data: No direct evidence links the target compound to bioactivity, unlike marine actinomycete-derived molecules () or plant biomolecules ().
  • Structural Modeling : Lumping strategies () could group the target compound with other DPP derivatives for computational studies, though its unique substituents warrant individualized analysis.

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